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molecular formula C15H10N2 B3052608 5H-Dibenz[b,f]azepine-5-carbonitrile CAS No. 42787-75-7

5H-Dibenz[b,f]azepine-5-carbonitrile

Cat. No. B3052608
M. Wt: 218.25 g/mol
InChI Key: KMJHZCLHURUEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04436660

Procedure details

By a procedure analogous to that described in Example 1, 97.0 g of 5H-dibenz[b,f]azepine are suspended in 320 ml of 1,2-dichloroethane, and 2 ml of N,N-dimethylacetamide are added. The temperature is raised to 60°, and 50 g of cyanogen chloride are introduced in the course of 2 hours, the reflux condenser being cooled to -17° in order to avoid loss of cyanogen chloride. The mixture is kept at 60° for 16 hours; a descending condenser is then fitted, and at normal pressure 200 ml of a mixture of cyanogen chloride and 1,2-dichloroethane are distilled off into a cooled receiver. During distillation, the 1,2-dichloroethane passing over is continuously replaced by fresh solvent in order to remove residual cyanogen chloride. The contents of the flask are cooled to room temperature; 200 ml of water are added, and the mixture is rendered permanently alkaline by the addition of 30% sodium hydroxide solution. Further processing, analogous to that in Example 2, yields 96.3 g of 5-cyano-5H-dibenz[b,f]azepine, which, according to the IR spectrum, is identical to authentic material; m.p. 108°-109°. A further 4 g of final product can be obtained from the mother liquor, and the total yield is 100.3 g (92% of theory).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:16][N:17](C)C(=O)C.N#CCl>ClCCCl>[C:16]([N:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH:9]=[CH:10][C:11]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]1=2)#[N:17]

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
N#CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Step Five
Name
Quantity
320 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 60°
TEMPERATURE
Type
TEMPERATURE
Details
the reflux condenser being cooled to -17° in order
CUSTOM
Type
CUSTOM
Details
a descending condenser is then fitted
DISTILLATION
Type
DISTILLATION
Details
at normal pressure 200 ml of a mixture of cyanogen chloride and 1,2-dichloroethane are distilled off into a cooled receiver
DISTILLATION
Type
DISTILLATION
Details
During distillation
CUSTOM
Type
CUSTOM
Details
to remove residual cyanogen chloride
ADDITION
Type
ADDITION
Details
200 ml of water are added
ADDITION
Type
ADDITION
Details
the mixture is rendered permanently alkaline by the addition of 30% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 96.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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